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Simocyclinone D8

DNA gyrase inhibition mechanism catalytic inhibitor aminocoumarin comparator

Fluoroquinolone resistance often confounds gyrase-targeted screening. Simocyclinone D8 (SD8) overcomes this with a unique bifunctional mechanism-preventing DNA binding to GyrA rather than poisoning cleavage complexes. - 5.7× more potent than ciprofloxacin on E. coli gyrase (IC50 0.41 μM vs. 2.35 μM); 33× on S. aureus (1.45 μM vs. 48 μM). - 659-fold selectivity for gyrase over Topo IV in E. coli ensures unambiguous target attribution. - Validated by co-crystal structures (PDB: 2Y3P, 4CKL) for structure-guided design. Supplied ≥97% HPLC, stored at -20°C, and shipped with ice packs for global delivery.

Molecular Formula C46H42ClNO18
Molecular Weight 932.3 g/mol
Cat. No. B8117913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimocyclinone D8
Molecular FormulaC46H42ClNO18
Molecular Weight932.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C
InChIInChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30+,38-,41-,43-,44+,45-,46-/m1/s1
InChIKeyPLEGMCYXNQPJNV-JIEXBSPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simocyclinone D8: Bifunctional DNA Gyrase Inhibitor


Simocyclinone D8 (SD8) is a hybrid natural product belonging to the angucyclinone class of antibiotics, isolated from Streptomyces antibioticus Tü 6040 [1]. It comprises four structurally distinct moieties—an angucyclic polyketide core, a deoxyhexose (D-olivose), a tetraene dicarboxylate linker, and a chlorinated aminocoumarin—that together confer a unique, bifunctional mechanism of DNA gyrase inhibition [2]. Unlike classical aminocoumarins that compete with ATP binding on GyrB, SD8 prevents DNA gyrase from binding to DNA by occupying two separate pockets on the GyrA N-terminal domain, a mode of action that fundamentally distinguishes it from both aminocoumarin and fluoroquinolone antibiotics [3].

Mechanism GyrA DNA-binding inhibition (catalytic, non-ATP-competitive)
Screening Fluoroquinolone-resistant gyrase mutant profiling
Selectivity Gyrase/Topo IV target discrimination assays

Simocyclinone D8: Key Differentiators from Analogs


Interchanging Simocyclinone D8 with nearest-structure analogs (e.g., the non-chlorinated simocyclinone D4), mechanism-class analogs (aminocoumarins such as novobiocin, clorobiocin, coumermycin A1), or functional-class analogs (fluoroquinolones such as ciprofloxacin) introduces fundamentally different target interaction profiles that undermine experimental reproducibility and mechanistic interpretation. SD8 inhibits gyrase supercoiling by preventing DNA binding to the GyrA subunit, a catalytic inhibition mechanism distinct from the ATP-competitive mechanism of aminocoumarins [1] and the cleavage-complex poisoning mechanism of fluoroquinolones [2]. Even within the simocyclinone family, the presence of the chlorinated aminocoumarin in D8 (absent in D4) significantly alters gyrase inhibitory potency [3]. The quantitative differentiation evidence below establishes that SD8 occupies a unique performance position not recapitulated by any single comparator.

Property
SD8 (Target)
Aminocoumarin / Fluoroquinolone (Substitute)
Mechanism
Prevents DNA binding to GyrA; does not inhibit GyrB ATPase
Aminocoumarins competitively inhibit GyrB ATPase; fluoroquinolones poison cleavage complex
Selectivity
High gyrase selectivity over Topo IV across species
Ciprofloxacin shows low gyrase selectivity and may favor Topo IV in gram-positive species
Binding Mode
Bifunctional two-pocket GyrA binding
Monofunctional analogs lack dual-pocket binding and synergistic inhibition

Simocyclinone D8: Head-to-Head Evidence


GyrA DNA-Binding Inhibition Mechanism

Simocyclinone D8 (SD8) employs a catalytic inhibition mechanism fundamentally distinct from that of aminocoumarin antibiotics. In E. coli DNA gyrase supercoiling assays, SD8 inhibits the enzyme by preventing DNA binding to the GyrA subunit, whereas novobiocin, clorobiocin, and coumermycin A1 act as competitive inhibitors of the DNA-independent ATPase reaction of GyrB [1]. SD8 does not competitively inhibit the ATPase reaction of GyrB at concentrations up to 50 μM, a hallmark characteristic of all other aminocoumarin antibiotics [1]. This mechanistic divergence is structurally explained by the crystal structure of SD8 bound to GyrA, which reveals two distinct binding pockets for the aminocoumarin and polyketide moieties that are separate from the quinolone-binding site [2].

Mechanism
Cross-study comparable
SD8 prevents GyrA DNA binding; does not inhibit GyrB ATPase (IC50 >50 μM). Aminocoumarins competitively inhibit GyrB ATPase.
Supports gyrase mechanism differentiation for catalytic inhibitor research
Crystal structure confirms two GyrA binding pockets
DNA gyrase inhibition mechanism catalytic inhibitor aminocoumarin comparator

E. coli Gyrase Potency vs. Ciprofloxacin

In a direct head-to-head comparison using purified E. coli DNA gyrase in a standardized supercoiling assay, Simocyclinone D8 (SD8) exhibited an IC50 of 0.41 ± 0.03 μM, whereas the fluoroquinolone ciprofloxacin, a clinically established gyrase inhibitor, showed an IC50 of 2.35 ± 0.55 μM [1]. This represents a 5.7-fold greater potency for SD8 relative to ciprofloxacin under identical assay conditions (100 mM potassium glutamate, 10 fmol gyrase tetramer, 1 mM ATP) [1]. An independent study corroborates this finding, reporting that the IC50 for SD8 in the supercoiling assay with E. coli DNA gyrase is 6–7-fold lower than that for ciprofloxacin [2].

E. coli Gyrase IC50
Head-to-head
SD8: 0.41 ± 0.03 μM; Ciprofloxacin: 2.35 ± 0.55 μM
Reported 5.7-fold lower IC50 in standardized supercoiling assay
Assay: 100 mM KGlu, 10 fmol gyrase, 1 mM ATP
E. coli DNA gyrase supercoiling inhibition ciprofloxacin comparator

S. aureus Gyrase Potency vs. Ciprofloxacin

Against Staphylococcus aureus DNA gyrase, Simocyclinone D8 (SD8) demonstrates a dramatic potency advantage over ciprofloxacin. In direct head-to-head supercoiling assays performed under optimized conditions for the S. aureus enzyme (600 mM potassium glutamate), SD8 exhibited an IC50 of 1.45 ± 0.35 μM, while ciprofloxacin required a substantially higher concentration, with an IC50 of 48 ± 9 μM [1]. This represents a 33-fold greater inhibitory potency for SD8. The large differential is particularly noteworthy because S. aureus gyrase is the validated primary target for antibacterial intervention in this clinically important gram-positive pathogen [1].

S. aureus Gyrase IC50
Head-to-head
SD8: 1.45 ± 0.35 μM; Ciprofloxacin: 48 ± 9 μM
Reported 33-fold lower IC50, relevant for gram-positive target studies
600 mM KGlu optimized for S. aureus enzyme
Staphylococcus aureus gyrase gram-positive antibacterial ciprofloxacin resistance

Gyrase vs. Topoisomerase IV Selectivity

A critical differentiation parameter for gyrase inhibitors is their selectivity for DNA gyrase over the closely related type II topoisomerase, topoisomerase IV (Topo IV), as dual inhibition can confound mechanistic interpretation. In E. coli, SD8 displays an IC50 for Topo IV of 270 ± 10 μM, yielding a gyrase-to-Topo IV selectivity ratio of approximately 659-fold (270 μM / 0.41 μM) [1]. By contrast, ciprofloxacin exhibits far lower selectivity: its E. coli Topo IV IC50 of 34 ± 1 μM corresponds to a gyrase-to-Topo IV ratio of only ~14.5-fold (34 / 2.35) [1]. In S. aureus, SD8 maintains ~10-fold selectivity for gyrase (IC50 1.45 μM) over Topo IV (IC50 14.5 μM), whereas ciprofloxacin is nearly equipotent (IC50 48 μM for gyrase vs. 8.4 μM for Topo IV), actually favoring Topo IV by ~5.7-fold [1].

Selectivity Ratio
Head-to-head
SD8: ~659-fold (E. coli), 10-fold (S. aureus); Ciprofloxacin: ~14.5-fold (E. coli), 0.17-fold (S. aureus)
Supports gyrase-specific endpoint attribution without Topo IV confounding
Topo IV decatenation assay; species-dependent profiles
topoisomerase IV gyrase selectivity target specificity profiling

Bifunctional Binding at Two GyrA Pockets

The crystal structure of SD8 bound to the E. coli GyrA N-terminal domain (PDB: 2Y3P) reveals two separate binding pockets that individually accommodate the aminocoumarin and angucyclic polyketide moieties of the antibiotic [1]. Biochemical studies demonstrate that the individual moieties of SD8 are comparatively weak inhibitors of gyrase relative to the intact parent compound, but their covalent conjugation generates a synergistic, potent inhibitor [1]. Furthermore, isothermal titration calorimetry (ITC) experiments combined with a higher-resolution crystal structure (GyrA55–SD8, PDB: 4CKL) established that SD8 binding to the GyrB subunit is approximately 1,000-fold weaker than binding to the GyrA subunit [2]. This demonstrates that the primary pharmacophore resides in the bipartite GyrA interaction, a feature not shared by fragment-derived or single-site gyrase inhibitors.

Binding Mode
Class-level inference
Two GyrA pockets (aminocoumarin + polyketide); GyrB affinity ~1000-fold weaker
Supports bifunctional ligand template for fragment-based design
Crystal structures PDB 2Y3P, 4CKL; ITC validation
bifunctional ligand fragment-based drug design synergistic binding

Absence of SOS DNA Damage Response

A critical toxicological differentiation between gyrase catalytic inhibitors and gyrase poisons is the induction of the bacterial SOS DNA damage response. Fluoroquinolones such as ciprofloxacin trap gyrase in a covalent cleavage complex with DNA, generating double-strand breaks that trigger the SOS response. By contrast, SD8 does not stimulate cleavage complex formation and actively abrogates both Ca²⁺-induced and quinolone-induced cleavage complex formation [1]. Microarray analysis of E. coli treated with SD8 confirmed the absence of SOS response induction: SD8 treatment produced the expected transcriptional signature of supercoiling loss (upregulation of gyrase genes, downregulation of topoisomerase I gene) but, unlike quinolone treatment, did not induce SOS regulon genes [2].

SOS Response
Cross-study comparable
SD8: no SOS regulon induction; Ciprofloxacin: robust SOS induction
Supports catalytic inhibition model without genotoxic stress confounding
Microarray of E. coli ΔacrB; cleavage complex assays
SOS response DNA damage cleavage complex quinolone comparator

Simocyclinone D8: Key Research Applications


Lead Discovery for Fluoroquinolone-Resistant Gyrase Mutants

SD8's mechanism of action—preventing DNA binding to GyrA rather than stabilizing cleavage complexes—confers activity against gyrase mutants that confer fluoroquinolone resistance. The Flatman et al. (2005) study demonstrated that SD8 inhibits supercoiling by quinolone-resistant gyrase containing the GyrA Trp83 mutation, whereas ciprofloxacin is inactive against this mutant [1]. Combined with SD8's 5.7-fold greater potency than ciprofloxacin on wild-type E. coli gyrase (IC50 0.41 μM vs. 2.35 μM) and 33-fold greater potency on S. aureus gyrase (IC50 1.45 μM vs. 48 μM) [2], SD8 is the preferred reference inhibitor for high-throughput screening cascades designed to identify novel chemical matter with activity against fluoroquinolone-resistant gyrase variants.

Gyrase vs. Topoisomerase IV Target Dissection Probe

The 659-fold selectivity of SD8 for E. coli DNA gyrase over topoisomerase IV—compared with ciprofloxacin's mere ~14.5-fold selectivity—makes SD8 the superior chemical probe for experiments requiring unambiguous attribution of antibacterial phenotypes to gyrase inhibition [1]. In S. aureus, where ciprofloxacin actually favors Topo IV inhibition (IC50 8.4 μM for Topo IV vs. 48 μM for gyrase), SD8 maintains a favorable 10-fold gyrase selectivity (IC50 1.45 μM for gyrase vs. 14.5 μM for Topo IV) [1]. This clean target discrimination is critical for target-validation studies, mode-of-action deconvolution, and chemical genetic approaches in both gram-negative and gram-positive bacterial systems.

Fragment-Based Drug Design with GyrA–SD8 Co-Crystals

The GyrA–SD8 co-crystal structures (PDB: 2Y3P and 4CKL) provide a validated, high-resolution template of a bifunctional inhibitor occupying two distinct binding pockets [1][2]. SD8's unique architecture—with its aminocoumarin and polyketide moieties binding separate pockets bridged by a tetraene linker—enables structure-guided fragment linking strategies that are not possible with monofunctional aminocoumarins or fluoroquinolones. The 1,000-fold binding preference for GyrA over GyrB established by ITC [2] defines SD8 as the definitive tool ligand for competitive binding assays and co-crystallization trials focused on the DNA-binding saddle of GyrA.

Dual Topoisomerase I/II Inhibition for Anticancer Research

SD8 is a dual catalytic inhibitor of human topoisomerases I and II—an unusual and therapeutically relevant profile for anticancer research [1]. Unlike topoisomerase poisons (e.g., etoposide, doxorubicin) that generate DNA damage through cleavage complex stabilization, SD8 inhibits the catalytic activity of both human Topo I and Topo II without inducing DNA strand breaks [1]. It exhibits antiproliferative activity against NSCLC cell lines with IC50 values of 75–125 μM [2] and against HMO2, MCF7, and HEP G2 cells with GI50 values of 0.50, 0.95, and >50 μmol/L, respectively [3]. This mechanism, distinct from clinical topoisomerase poisons, positions SD8 as a unique chemical starting point for catalytic topoisomerase inhibitor development.

Application
Selection Property
Validation Focus
Fluoroquinolone-resistant gyrase mutant screening
GyrA DNA-binding inhibition mechanism
Activity against gyrA mutant enzymes
Gyrase-specific target validation studies
Gyrase/Topo IV selectivity profile
Target attribution in gyrase-Topo IV co-inhibition contexts
Fragment-based gyrase inhibitor design
Bifunctional two-pocket binding template
Competitive binding and co-crystallization with GyrA
Catalytic topoisomerase inhibition research
Dual human Topo I/II catalytic inhibition
Antiproliferative activity in cancer cell models without DNA damage induction
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